molecular formula C6H14O3 B8779467 3,3-Dimethoxybutan-2-ol CAS No. 2371-17-7

3,3-Dimethoxybutan-2-ol

Cat. No. B8779467
M. Wt: 134.17 g/mol
InChI Key: DXWNUMKRJFXZMZ-UHFFFAOYSA-N
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Patent
US06316676B1

Procedure details

Advantageous starting materials of the formula II are also compounds in which X is 2 alkoxy groups. These can be obtained very advantageously, even industrially, by the electrochemical process described in EP 460 451 B1. Thus, for example, 3,3-dimethoxy-2-butanol, which is particularly suitable for the preparation of diacetyl, is obtained by this process from 2-butanone (methyl ethyl ketone) in a selectivity of 70% of theory (cf. Example 1A). From this, the novel process can be used to obtain 3,3-dimethoxy-2-butanone in yields above 90% (cf. Example 1B), which can be converted into diacetyl by alkaline or, preferably, acidic hydrolysis in a manner known per se in virtually quantitative yield. This is therefore a very advantageous overall process for the preparation of diacetyl from the readily available methyl ethyl ketone.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
451 B1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:8][CH3:9])([CH3:7])[CH:4]([OH:6])[CH3:5]>CC(=O)CC>[CH3:1][O:2][C:3]([O:8][CH3:9])([CH3:7])[C:4](=[O:6])[CH3:5]

Inputs

Step One
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
451 B1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)O)(C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These can be obtained very advantageously

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)=O)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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